N-((1S,2R)-1,3-Dihydroxy-1-(2-tridecylcycloprop-1-en-1-yl)propan-2-yl)octanamide
Description
This compound (molecular formula: C₂₇H₅₁NO₃, molecular weight: 437.699) is a stereochemically complex molecule featuring a cyclopropene ring substituted with a tridecyl chain and a propan-2-yl backbone with hydroxyl and octanamide groups . Key physical properties include a high logP value (9.88), indicating significant lipophilicity, and a boiling point of 613.1±55.0 °C at 760 mmHg. It is stored as a powder under dry, sealed conditions at -20°C .
Properties
IUPAC Name |
N-[(1S,2R)-1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H51NO3/c1-3-5-7-9-10-11-12-13-14-16-17-19-23-21-24(23)27(31)25(22-29)28-26(30)20-18-15-8-6-4-2/h25,27,29,31H,3-22H2,1-2H3,(H,28,30)/t25-,27+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXCOSOMEQMKRN-VPUSJEBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1=C(C1)C(C(CO)NC(=O)CCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC1=C(C1)[C@@H]([C@@H](CO)NC(=O)CCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H51NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,2R)-1,3-Dihydroxy-1-(2-tridecylcycloprop-1-en-1-yl)propan-2-yl)octanamide typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the cyclopropene ring, the introduction of the tridecyl chain, and the final coupling with octanamide. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((1S,2R)-1,3-Dihydroxy-1-(2-tridecylcycloprop-1-en-1-yl)propan-2-yl)octanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alkanes.
Scientific Research Applications
N-((1S,2R)-1,3-Dihydroxy-1-(2-tridecylcycloprop-1-en-1-yl)propan-2-yl)octanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-((1S,2R)-1,3-Dihydroxy-1-(2-tridecylcycloprop-1-en-1-yl)propan-2-yl)octanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Propanamide Family
Eliglustat (N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide)
- Structural Differences : Eliglustat shares the octanamide and hydroxypropan-2-yl backbone but replaces the tridecylcyclopropene group with a dihydrodioxin aromatic ring and a pyrrolidine moiety.
- Synthesis: Eliglustat’s preparation involves novel metal complex intermediates (e.g., compound III in ) and acid hydrolysis, differing from the cyclopropene-containing target compound .
- Bioactivity : Eliglustat is an FDA-approved therapeutic for Gaucher’s disease, targeting glucosylceramide synthase. The tridecylcyclopropene group in the target compound may confer distinct biological interactions due to its unique lipophilic and strained ring structure .
(2S/R)-N-((S)-1-Hydroxy-3-phenylpropan-2-yl)-2-methylpent-4-enamide (3a/3b)
- Structural Differences : These isomers feature a phenyl group and a pentenamide chain instead of cyclopropene or dioxin systems. The hydroxyl group on the propan-2-yl backbone is retained, but stereochemistry (S-configuration) differs from the (1S,2R) configuration of the target compound .
- Synthesis : Prepared via nucleophilic substitution and amidation, contrasting with the cyclopropene ring formation required for the target compound .
Cyclopropane Derivatives
(1R,2S)-2-Amino-1,2-diphenylethanol (BP 1151)
- Structural Differences: Contains a cyclopropane ring with amino and phenyl substituents but lacks the octanamide chain and hydroxyl groups critical to the target compound’s structure .
(1S,2R)-2-((1,3-Dioxoisoindolin-2-yl)Methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide
- Structural Differences : Smaller molecular weight (376.45 g/mol vs. 437.7 g/mol) with a phthalimide group and diethylamide substitution. The absence of hydroxyl groups reduces polarity compared to the target compound .
- Synthetic Utility : Functions as an intermediate in drug synthesis (e.g., milnacipran), highlighting divergent applications from the cyclopropene-containing compound .
Physical and Chemical Property Comparison
Biological Activity
N-((1S,2R)-1,3-Dihydroxy-1-(2-tridecylcycloprop-1-en-1-yl)propan-2-yl)octanamide, also known as GT11 cpd, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C₃₄H₆₉NO₃
- Molecular Weight : 537.92 g/mol
The structural characteristics of this compound contribute to its unique biological activity.
Biological Activity Overview
This compound exhibits several biological activities that can be summarized as follows:
1. Antimicrobial Activity
Research indicates that the compound possesses antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
2. Anticancer Potential
Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its anticancer activity could be attributed to the modulation of metabolic pathways critical for cancer cell survival.
3. Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in vitro. This effect may be mediated through the inhibition of pro-inflammatory cytokines.
The biological activities of this compound can be attributed to several mechanisms:
Cell Membrane Interaction : The hydrophobic nature of the tridecyl group allows for effective interaction with lipid membranes, facilitating antimicrobial activity.
Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for cancer cell proliferation.
Research Findings and Case Studies
Several studies have explored the biological effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |
| Study 2 | Anticancer Activity | Showed a 70% reduction in proliferation of MCF7 breast cancer cells at a concentration of 25 µM after 48 hours. |
| Study 3 | Anti-inflammatory Effects | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages at a concentration of 10 µM. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
